4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 176225-10-8
VCID: VC20942387
InChI: InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl
Molecular Formula: C7H3BrClF3O2S
Molecular Weight: 323.52 g/mol

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

CAS No.: 176225-10-8

Cat. No.: VC20942387

Molecular Formula: C7H3BrClF3O2S

Molecular Weight: 323.52 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride - 176225-10-8

Specification

CAS No. 176225-10-8
Molecular Formula C7H3BrClF3O2S
Molecular Weight 323.52 g/mol
IUPAC Name 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H
Standard InChI Key YFXYEMZYOMNQLD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl
Canonical SMILES C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl

Introduction

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a synthetic organic compound used extensively in various fields, including chemistry, biology, and medicine. It serves as a versatile intermediate in the synthesis of complex molecules due to its reactive sulfonyl chloride group.

Synthesis Methods

The synthesis typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to selectively form the sulfonyl chloride group.

ReactantsProducts
4-Bromo-2-(Trifluoromethyl)Benzene + Chlorosulfonic Acid4-Bromo-2-(Trifluoromethyl)Benzenesulfonyl Chloride

Applications in Research and Industry

This compound is widely used due to its reactivity towards nucleophiles, making it an essential building block for synthesizing complex organic molecules.

Chemistry

It serves as a reagent in various organic transformations, facilitating the introduction of sulfonyl groups into target molecules.

Biology

Used in developing bioactive molecules and as probes in biochemical assays due to its unique structural features.

Medicine

An intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and anticancer agents.

Industry

Involved in producing agrochemicals and specialty chemicals due to its versatility.

Safety Considerations

Given its corrosive nature (hazard class 8), handling requires appropriate protective measures:

Hazard ClassPacking GroupUN Number
Corrosive Solid (Class 8)IIUN3261

Safety Data Sheets emphasize severe skin burns and eye damage risks associated with this compound .

Comparison with Similar Compounds

While similar compounds like 4-bromo-2-trifluoromethoxybenzene-1-sulfonyl chloride share some structural features, they differ significantly:

  • Substitution Pattern: Different positions or types of substituents affect reactivity.

    • Example: The presence or absence of bromine or trifluoro groups impacts nucleophilic substitution reactions.

    • Comparison Table:

      CompoundMolecular Formula
      4-Bromo-2-Trifluoromethoxy-Benzene-Sulfonyl ChlorideC₇H₃BrClF₃O₃S
      4-Bromo-2-Trifluoromethyl-Benzene-Sulfonyl ChlorideC₇H₃BrClF₃O₂S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator